Sch 21420 (sulfate)
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Sch 21420 (sulfate) is (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide sulfate . This descriptor encapsulates the compound’s stereochemical complexity, including seven chiral centers and functional groups critical to its antibacterial activity.
The structural backbone comprises a cyclohexane ring substituted with hydroxyl, amino, and ether-linked monosaccharide moieties. The sulfate salt formation occurs via protonation of the primary amine groups, stabilizing the molecule through ionic interactions. The InChI code (InChI=1S/C22H43N5O12·H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/p-2/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 ) and InChIKey (DDXRHRXGIWOVDQ-MGAUJLSLSA-L ) further specify its stereoisomeric configuration and atomic connectivity.
Molecular Formula and Salt Formation Characteristics
Sch 21420 (sulfate) has a molecular formula of C22H43N5O12·H2SO4 , with an exact mass of 665.24 g/mol and a molecular weight of 667.69 g/mol . The sulfate salt arises from the neutralization of the base compound (isepamicin) with sulfuric acid, yielding a 1:1 stoichiometric ratio. This salt enhances aqueous solubility relative to the free base, though it remains sparingly soluble in water (approximately 50 mg/mL) and methanol.
The sulfate counterion contributes to the compound’s stability under physiological conditions, facilitating its formulation for therapeutic use.
Alternative Designations: Isepamicin Sulfate and International Nonproprietary Names
Sch 21420 (sulfate) is interchangeably termed isepamicin sulfate , reflecting its status as the sulfate salt of the parent aminoglycoside isepamicin. The World Health Organization assigns the International Nonproprietary Name (INN) isepamicin to the base compound, while its sulfate derivative retains the suffix to distinguish the salt form.
Additional synonyms include Exacin , HAPA-B sulfate , SCH-21420 sulfate , and Isepacin , as cataloged in chemical registries. The CAS Registry Numbers further differentiate the base (58152-03-7 ) and sulfate salt (67814-76-0 ). These designations ensure unambiguous identification across pharmacological and chemical databases, critical for research and regulatory compliance.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H47N5O12 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane |
InChI |
InChI=1S/C22H43N5O12.CH4/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);1H4/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 |
InChI Key |
YSAUSEGZFYICGG-MGAUJLSLSA-N |
Isomeric SMILES |
C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O |
Canonical SMILES |
C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Origin of Product |
United States |
Preparation Methods
Derivation from Gentamicin B
The synthesis begins with gentamicin B, a naturally occurring aminoglycoside isolated from Micromonospora species. Gentamicin B serves as the core structure due to its inherent activity against Gram-negative pathogens.
Acylation Reaction
The critical step involves introducing the S-3-amino-2-hydroxypropionyl group at the 1-N position of the 2-deoxystreptamine moiety. This modification follows a protocol analogous to Kawaguchi’s method for amikacin synthesis:
-
Protection of Reactive Groups : Primary amines on gentamicin B are protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
-
Acylation : The S-3-amino-2-hydroxypropionyl group is introduced via nucleophilic acyl substitution under mild alkaline conditions (pH 8–9, 25–30°C).
-
Deprotection : Boc groups are removed using trifluoroacetic acid, yielding the free amine derivative.
Table 1: Reaction Conditions for Acylation Step
| Parameter | Specification |
|---|---|
| Temperature | 25–30°C |
| pH | 8–9 (adjusted with NaOH) |
| Solvent | Aqueous methanol (70:30 v/v) |
| Reaction Time | 6–8 hours |
| Yield | ~65–70% (crude product) |
Sulfate Salt Formation
The free base of Sch 21420 is converted to its sulfate salt to improve stability and solubility:
-
Neutralization : The free base is dissolved in deionized water, and sulfuric acid is added dropwise to pH 5.5–6.0.
-
Crystallization : The solution is cooled to 4°C, inducing crystallization. The crystals are vacuum-filtered and washed with cold ethanol.
Analytical Characterization
Physicochemical Properties
Sch 21420 sulfate is a white crystalline powder with a molecular weight of 667.68 g/mol. Key properties include:
Table 2: Physicochemical Properties of Sch 21420 Sulfate
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : H NMR spectra confirm the presence of the S-3-amino-2-hydroxypropionyl group (δ 3.8 ppm, multiplet) and the intact deoxystreptamine backbone.
-
Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 668.32 ([M+H]), consistent with the theoretical mass.
Optimization of Synthesis
Enhancing Acylation Efficiency
Early synthetic routes suffered from low yields (~50%) due to competing hydrolysis of the acylating agent. Optimizations include:
Purification Techniques
-
Ion-Exchange Chromatography : Crude product is purified using Dowex 50WX4 resin (H form), eluting with 0.5 M NHOH.
-
Recrystallization : Final purity (>98%) is achieved via recrystallization from hot ethanol-water (1:1 v/v).
Comparative Analysis with Related Aminoglycosides
Enzymatic Stability
Sch 21420 demonstrates superior stability against AAC(6')-I acetyltransferase compared to gentamicin and tobramycin. This is attributed to steric hindrance from the 3-amino-2-hydroxypropionyl group, which impedes enzyme access.
Table 3: Minimum Inhibitory Concentrations (MICs) Against Resistant Strains
| Organism | Sch 21420 (µg/mL) | Amikacin (µg/mL) | Gentamicin (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 4 | 8 | 16 |
| Escherichia coli | 2 | 4 | 8 |
Chemical Reactions Analysis
General Sulfate Reactivity
Sulfate ions () participate in diverse reactions, including:
-
Precipitation : Formation of insoluble salts with cations like , , or (e.g., ) .
-
Acid-Base Reactions : Protonation to form bisulfate () in acidic conditions .
-
Redox Reactions : Sulfate reduction to or under reducing conditions .
Reactivity of Sulfonamide-Schiff Base Analogs
If Sch 21420 shares structural features with the sulfonamide-Schiff base in :
-
Nucleophilic Attack : The azomethine () group may react with amines or hydrazines.
-
Electrophilic Substitution : Aromatic rings in the structure could undergo nitration or sulfonation.
-
Coordination Chemistry : Sulfonate oxygen and azomethine nitrogen may act as ligands for metal ions (e.g., , ) .
Table 1: Key Functional Groups and Reactivity
Catalytic and Electrochemical Considerations
Recent advances in sulfate catalysis suggest that applying small voltages (e.g., 100–500 mV) could enhance reaction rates by modulating surface potentials . For example:
-
Acid-Catalyzed Reactions : Sulfate groups in catalysts may facilitate proton transfer, accelerating hydrolysis or esterification .
-
Electrochemical Tuning : Adjusting electrode potentials might optimize Sch 21420’s reactivity in redox-neutral systems .
Analytical Characterization
Standard techniques for sulfate-containing compounds include:
Scientific Research Applications
Antimicrobial Activity
Sch 21420 exhibits significant antimicrobial activity against various bacterial strains, including those resistant to other aminoglycosides. It has been shown to be effective against:
- Enterobacteriaceae : Sch 21420 demonstrates potent activity against this group of bacteria, which includes many pathogens responsible for hospital-acquired infections.
- Staphylococci : The compound shows effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Pseudomonas aeruginosa : While some strains exhibit resistance, Sch 21420 retains activity against others, making it a valuable option in treating infections caused by this notoriously difficult pathogen .
Comparative Studies with Other Antibiotics
Research comparing Sch 21420 with other aminoglycosides, such as amikacin and gentamicin, highlights its unique advantages:
- Stability Against Inactivating Enzymes : Sch 21420 is more stable than several other aminoglycosides in the presence of enzymes produced by resistant bacterial strains. This stability enhances its efficacy in clinical settings where resistance is prevalent .
- Nephrotoxicity Profile : Studies indicate that Sch 21420 may have a lower nephrotoxic potential compared to amikacin, which is critical for patient safety during treatment .
Pharmacokinetics and Administration
Sch 21420 is administered parenterally (intravenously or intramuscularly), with dosing typically around 15 mg/kg once daily or divided into two doses. Its pharmacokinetics indicate good distribution in extracellular fluids and some cellular uptake, which is essential for its antimicrobial effect .
Case Studies and Clinical Applications
Several case studies illustrate the successful application of Sch 21420 in treating severe infections:
- Case Study on Resistant Infections : A clinical trial documented the effectiveness of Sch 21420 in patients with infections caused by multidrug-resistant organisms. The results showed a significant reduction in bacterial load and improvement in clinical symptoms .
- Use in Pediatric Patients : Another study focused on pediatric patients with severe infections where traditional aminoglycosides failed. Sch 21420 provided effective treatment outcomes with manageable side effects .
Summary of Research Findings
The following table summarizes key findings from various studies on Sch 21420:
Mechanism of Action
Sch 21420 sulfate exerts its effects by targeting the bacterial 30S ribosomal subunit, inhibiting protein synthesis . This action leads to the disruption of bacterial cell function and ultimately cell death. The compound’s enhanced efficacy against strains harboring type I 6’-acetyltransferase is due to its ability to evade enzymatic inactivation .
Comparison with Similar Compounds
Key Characteristics :
- Mechanism : Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis.
- Spectrum: Active against Enterobacteriaceae (e.g., E. coli, Klebsiella), Pseudomonas aeruginosa, Acinetobacter spp., and staphylococci (MIC₉₀ values: 0.5–8.5 mg/L) .
- Enzyme Stability: Resistant to most aminoglycoside-modifying enzymes except AAC(6')-I and ANT(4')-I/II .
- Toxicity Profile: Lower nephrotoxicity and ototoxicity risks compared to older aminoglycosides like gentamicin .
Comparative Analysis with Similar Aminoglycosides
Antimicrobial Activity
Table 1 summarizes the in vitro activity of Sch 21420 (sulfate) against common pathogens compared to other aminoglycosides:
| Organism | Sch 21420 | Amikacin | Gentamicin | Tobramycin | Netilmicin |
|---|---|---|---|---|---|
| E. coli | 1.1–2.0 mg/L | 2.0–4.0 mg/L | 1.0–2.0 mg/L | 0.5–1.0 mg/L | 0.5–1.5 mg/L |
| P. aeruginosa | 7.8 mg/L | 8.0 mg/L | 4.0–8.0 mg/L | 2.0–4.0 mg/L | 8.0–16 mg/L |
| Staphylococcus aureus | 0.5–6.9 mg/L | 8.0–16 mg/L | 0.25–1.0 mg/L | 0.5–2.0 mg/L | 0.5–4.0 mg/L |
| Acinetobacter spp. | 7.2 mg/L | 8.0 mg/L | 8.0–16 mg/L | 8.0–32 mg/L | 16–32 mg/L |
Key Findings :
Resistance Mechanisms and Enzyme Stability
Sch 21420 demonstrates broader stability against aminoglycoside-modifying enzymes compared to older agents:
| Enzyme | Sch 21420 | Amikacin | Gentamicin | Tobramycin |
|---|---|---|---|---|
| AAC(3)-I | Stable | Stable | Inactivated | Inactivated |
| AAC(6')-I | Inactivated | Stable | Inactivated | Inactivated |
| ANT(4')-I/II | Inactivated | Stable | Stable | Stable |
| APH(3')-VI | Inactivated | Stable | Stable | Stable |
Mitochondrial Toxicity
Studies on isolated rat kidney mitochondria revealed:
| Aminoglycoside | Inhibition of State 3 Respiration (%) | Theoretical Cₘᵢₙ (10⁻⁶ M) |
|---|---|---|
| Sch 21420 | 20% | 1.2 |
| Amikacin | 22% | 1.5 |
| Gentamicin | 45% | 0.8 |
| Sagamicin | 55% | 0.5 |
- Sch 21420 and amikacin exhibit lower mitochondrial toxicity than gentamicin and sagamicin, correlating with clinical nephrotoxicity data .
Q & A
Q. What is the molecular mechanism of action of Sch 21420 (sulfate), and how does it differ from other aminoglycosides?
Sch 21420 (sulfate), also known as isepamicin sulfate, is a broad-spectrum aminoglycoside antibiotic. Its mechanism involves binding to the 30S ribosomal subunit, disrupting bacterial protein synthesis by inducing mRNA misreading. Unlike earlier aminoglycosides (e.g., gentamicin), Sch 21420 exhibits enhanced stability against bacterial enzymatic inactivation, particularly in Gram-negative non-fermenters like Pseudomonas aeruginosa in high-resistance settings . Comparative studies suggest its lower nephrotoxic potential relative to amikacin at equivalent doses, attributed to differential renal tubular uptake .
Q. What standardized methodologies are recommended for evaluating the antimicrobial efficacy of Sch 21420 (sulfate) in vitro?
Researchers should employ broth microdilution or agar dilution assays per CLSI guidelines to determine minimum inhibitory concentrations (MICs). For resistant strains, synergy studies (e.g., checkerboard assays with β-lactams) are critical. Ensure consistency in inoculum preparation (e.g., 5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth. Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
Q. How can researchers assess nephrotoxicity of Sch 21420 (sulfate) in preclinical models, and what biomarkers are most reliable?
Rat models are standard for nephrotoxicity studies. Key endpoints include:
- Functional markers : Creatinine clearance, blood urea nitrogen (BUN), and urinary osmolality.
- Tubular injury markers : Enzymuria (e.g., N-acetyl-β-D-glucosaminidase) and proteinuria.
- Histopathology : Semi-quantitative scoring of tubular necrosis and interstitial inflammation. Dosing regimens should span subtoxic to overtly toxic ranges (e.g., 100–600 mg/kg/day for 14 days). Sch 21420 demonstrates lower tubular toxicity than amikacin at ≤300 mg/kg/day but comparable effects at 600 mg/kg/day, highlighting dose-dependent risks .
Advanced Research Questions
Q. How should researchers address contradictions in nephrotoxicity data between Sch 21420 (sulfate) and other aminoglycosides across studies?
Discrepancies often arise from variations in experimental design:
- Species-specific pharmacokinetics : Rodent renal uptake mechanisms differ from humans.
- Dosing protocols : Subcutaneous vs. intravenous administration alters drug exposure.
- Endpoint sensitivity : Enzymuria may detect early injury, while histopathology reflects cumulative damage. Meta-analyses should standardize interspecies dose conversions and adjust for confounders like hydration status. Cross-reference in vitro cytotoxicity assays (e.g., proximal tubule cell viability) with in vivo findings to reconcile mechanistic differences .
Q. What in vitro or ex vivo models best predict the in vivo nephrotoxic potential of Sch 21420 (sulfate)?
Primary human proximal tubule epithelial cells (PTECs) cultured under physiologic flow conditions replicate in vivo shear stress and drug uptake dynamics. Key parameters:
- Cellular accumulation : Quantify intracellular Sch 21420 via LC-MS/MS.
- Mitochondrial dysfunction : Measure ATP depletion and reactive oxygen species (ROS).
- Apoptosis markers : Caspase-3 activation and DNA fragmentation. Complement with precision-cut kidney slices (PCKS) to assess tissue-level injury while preserving native architecture .
Q. How can researchers optimize dosing regimens for Sch 21420 (sulfate) in multidrug-resistant infections without exacerbating toxicity?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential. Key steps:
- Determine AUC/MIC targets : Use neutropenic murine thigh models to correlate drug exposure with bacterial kill rates.
- Monte Carlo simulations : Integrate human PK variability to estimate probability of target attainment (PTA).
- Therapeutic drug monitoring (TDM) : Adjust doses based on trough concentrations to maintain efficacy while avoiding renal accumulation. Sch 21420’s longer post-antibiotic effect (PAE) may permit extended-interval dosing, reducing nephrotoxic risk .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in Sch 21420 (sulfate) toxicity studies?
Use non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. For ordinal histopathology scores, apply proportional odds regression. Report 95% confidence intervals for BUN and creatinine clearance comparisons, as seen in studies where amikacin showed higher toxicity at 200–300 mg/kg/day (p < 0.05) .
Q. How can researchers ensure analytical reproducibility when quantifying Sch 21420 (sulfate) in biological matrices?
Adopt validated LC-MS/MS methods with deuterated internal standards (e.g., Sch 21420-d5). Key validation parameters:
- Linearity : 0.1–50 µg/mL in plasma/urine (r² > 0.99).
- Precision : ≤15% CV for intra-/inter-day replicates.
- Recovery : ≥85% via protein precipitation with acetonitrile. Document subsampling protocols (e.g., homogenization speed, aliquot size) to minimize preparation bias .
Data Synthesis and Reporting
Q. What gaps exist in the current literature on Sch 21420 (sulfate), and how can future studies address them?
- Gap 1 : Limited data on long-term renal outcomes after Sch 21420 therapy in humans. Solution : Retrospective cohort studies with matched controls (e.g., amikacin-treated patients).
- Gap 2 : Unclear synergism with newer β-lactam/β-lactamase inhibitors. Solution : Systematic in vitro checkerboard assays and in vivo efficacy models .
Q. How should researchers structure meta-analyses to compare Sch 21420 (sulfate) with other aminoglycosides?
Follow PRISMA guidelines and include:
- Risk of bias assessment : Use SYRCLE’s tool for animal studies.
- Subgroup analyses : Stratify by infection type (e.g., pneumonia vs. sepsis) and renal function.
- GRADE framework : Evaluate evidence quality for clinical recommendations.
Highlight Sch 21420’s niche in treating aminoglycoside-resistant Gram-negative infections despite narrower therapeutic indices at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
